molecular formula C8H12O4 B1361091 Dimethyl 2-methylenepentanedioate CAS No. 5621-44-3

Dimethyl 2-methylenepentanedioate

Cat. No. B1361091
CAS RN: 5621-44-3
M. Wt: 172.18 g/mol
InChI Key: URLYMBMJTPDVEP-UHFFFAOYSA-N
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Patent
US08846746B2

Procedure details

To a solution of 2,8,9-triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo(3,3,3)indecane (4.62 g) in tetrahydrofuran (180 ml) was added dropwise a solution of methyl acrylate (40.5 ml) in tetrahydrofuran (20 ml) at room temperature, and then the mixture was stirred overnight. This reaction solution was concentrated under reduced pressure, and then diisopropyl ether, n-hexane and chloroform were added to the resulting residue, and the mixture was again concentrated under reduced pressure. To the precipitated solid was added diisopropyl ether, the mixture was stirred, and then the insoluble substance was filtered off. The filtrate was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=9/1 to 4/1) to give the titled compound (19.2 g).
Quantity
40.5 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[CH2:3]>O1CCCC1>[CH3:6][O:5][C:1](=[O:4])[C:2](=[CH2:3])[CH2:3][CH2:2][C:1]([O:5][CH3:6])=[O:4]

Inputs

Step One
Name
Quantity
40.5 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
180 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
This reaction solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diisopropyl ether, n-hexane and chloroform were added to the resulting residue
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was again concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the precipitated solid was added diisopropyl ether
STIRRING
Type
STIRRING
Details
the mixture was stirred
FILTRATION
Type
FILTRATION
Details
the insoluble substance was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=9/1 to 4/1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C(CCC(=O)OC)=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.